molecular formula C9H16N2O3 B8457896 Ethyl 1-acetylpiperazine-2-carboxylate

Ethyl 1-acetylpiperazine-2-carboxylate

Cat. No.: B8457896
M. Wt: 200.23 g/mol
InChI Key: WQSDEVMLNOUMFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-acetylpiperazine-2-carboxylate ( 1434004-38-2) is a chemical compound with the molecular formula C₉H₁₆N₂O₃ and a molecular weight of 200.23 g/mol . It is a piperazine derivative, a class of compounds that are of significant interest in synthetic and medicinal chemistry due to their versatile binding properties and presence in pharmacologically active molecules. Piperazine analogs are frequently utilized in chemical research, for instance, as building blocks in metal-catalyzed reactions, such as the zinc(II)-mediated formation of amidines from nitriles . The compound features both an ester and an amide functional group, making it a potential intermediate for the synthesis of more complex molecules. It is offered with a purity of ≥98% . This product is intended for research and further manufacturing applications only. It is not intended for direct human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H16N2O3

Molecular Weight

200.23 g/mol

IUPAC Name

ethyl 1-acetylpiperazine-2-carboxylate

InChI

InChI=1S/C9H16N2O3/c1-3-14-9(13)8-6-10-4-5-11(8)7(2)12/h8,10H,3-6H2,1-2H3

InChI Key

WQSDEVMLNOUMFD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CNCCN1C(=O)C

Origin of Product

United States

Synthetic Methodologies for Ethyl 1 Acetylpiperazine 2 Carboxylate

Direct Synthesis Approaches

Direct synthesis of the target molecule involves the sequential or one-pot formation of the ester and amide functionalities on a pre-existing piperazine-2-carboxylic acid scaffold.

Esterification Strategies

The formation of the ethyl ester can be accomplished through several standard esterification protocols. A primary method is the Fischer-Speier esterification, which involves reacting 1-acetylpiperazine-2-carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. masterorganicchemistry.commasterorganicchemistry.com The reaction is typically carried out under reflux conditions to drive the equilibrium towards the ester product. chemguide.co.uk The general mechanism involves protonation of the carboxylic acid carbonyl group, followed by nucleophilic attack of ethanol.

Another effective method is the use of activating agents to convert the carboxylic acid into a more reactive species. For instance, treatment of 1-acetylpiperazine-2-carboxylic acid with thionyl chloride or oxalyl chloride would form the corresponding acyl chloride, which readily reacts with ethanol to yield the desired ethyl ester. google.com

Reagent/CatalystConditionsAdvantages
Ethanol, H₂SO₄RefluxReadily available and cost-effective reagents.
Thionyl Chloride, then EthanolRoom temperature or mild heatingHigh reactivity, often leading to high yields.
Dicyclohexylcarbodiimide (DCC), EthanolRoom temperatureMild conditions, suitable for sensitive substrates.

N-Acylation Procedures

The introduction of the acetyl group at the N1 position is a crucial step. This is typically achieved by reacting ethyl piperazine-2-carboxylate with an acetylating agent. rsc.org Acetic anhydride (B1165640) is a common and efficient reagent for this transformation, often carried out in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the acetic acid byproduct. nih.govnih.gov Alternatively, acetyl chloride can be used, which is more reactive but also generates hydrochloric acid, necessitating the use of a stoichiometric amount of base. chemguide.co.uk

The reaction conditions are generally mild, proceeding at room temperature or with gentle heating to ensure complete conversion. The choice of acetylating agent and base can be optimized to maximize yield and minimize side reactions.

Acetylating AgentBaseSolvent
Acetic AnhydrideTriethylamine or PyridineDichloromethane (B109758) or Chloroform
Acetyl ChlorideTriethylamine (2 equivalents)Dichloromethane
Acetic Acid, CarbodiimideDicyclohexylcarbodiimide (DCC)Dichloromethane

Ring Closure Methodologies

The piperazine (B1678402) ring itself can be constructed through various cyclization strategies. One common approach involves the double N-alkylation of a suitable diamine precursor. For instance, the reaction of ethylenediamines with α,β-unsaturated esters can lead to the formation of the piperazine core. nih.gov Subsequent functional group manipulations would then be required to introduce the acetyl and ethyl carboxylate groups at the desired positions.

Ring-closing metathesis (RCM) has also emerged as a powerful tool for the synthesis of cyclic structures, including piperazines. drughunter.comnih.govnih.govorgsyn.orgresearchgate.net This would involve a diene precursor that, upon exposure to a ruthenium-based catalyst, undergoes an intramolecular cyclization to form the piperazine ring. The substituents can be incorporated into the diene precursor before cyclization.

Convergent Synthesis Strategies

Convergent synthesis offers an efficient route to complex molecules by assembling pre-functionalized fragments. In the context of ethyl 1-acetylpiperazine-2-carboxylate, a convergent approach could involve the coupling of a C2-substituted fragment with a suitably protected ethylenediamine (B42938) derivative. organic-chemistry.org

Stereoselective Synthesis of Enantiopure this compound

The development of enantiomerically pure pharmaceuticals is of paramount importance, driving the need for stereoselective synthetic methods. nih.gov

Asymmetric Catalysis in Piperazine Ring Formation

Asymmetric catalysis provides a powerful means to introduce chirality during the synthesis of the piperazine ring. nih.govcaltech.eduacs.org Chiral catalysts can be employed in various ring-forming reactions to favor the formation of one enantiomer over the other. For instance, asymmetric hydrogenation of a pyrazine (B50134) precursor using a chiral rhodium or ruthenium catalyst can yield an enantiomerically enriched piperazine-2-carboxylate. nih.gov

Another approach involves the catalytic asymmetric allylic alkylation of piperazin-2-one (B30754) derivatives, which can then be further functionalized and reduced to the desired chiral piperazine. nih.gov The use of chiral Brønsted acids or chiral phase-transfer catalysts in cyclization reactions can also induce stereoselectivity. researchgate.netuea.ac.ukresearchgate.net

Catalytic SystemReaction TypeOutcome
Chiral Rhodium/Ruthenium CatalystsAsymmetric Hydrogenation of PyrazinesEnantioenriched Piperazine-2-carboxylates
Chiral Palladium CatalystsAsymmetric Allylic AlkylationChiral Piperazin-2-ones
Chiral Brønsted AcidsAza-Darzens ReactionChiral Aziridines as precursors

The choice of synthetic methodology for this compound depends on various factors, including the desired scale of production, cost-effectiveness, and the requirement for stereochemical purity.

Enzyme-Catalyzed Resolutions and Asymmetric Transformations

Enzymatic methods offer a powerful alternative for obtaining enantiomerically pure compounds through kinetic resolution or asymmetric transformations. arkat-usa.org These biocatalytic approaches are known for their high selectivity and operation under mild reaction conditions.

In the context of piperazine-2-carboxylate derivatives, lipases are particularly effective. A study on the kinetic resolution of N-protected piperazine-2-carboxylic acid methyl esters demonstrated the high efficiency and enantioselectivity of Lipase A from Candida antarctica (CAL-A). arkat-usa.org In this process, the enzyme selectively acylates one enantiomer of the racemic starting material, allowing for the separation of the fast-reacting enantiomer (as the acylated product) from the unreacted, slow-reacting enantiomer. arkat-usa.org

For instance, the kinetic resolution of racemic 4-N-Boc-piperazine-2-carboxylic acid methyl ester using 2,2,2-trifluoroethyl butanoate as an acyl donor in tert-butyl methyl ether (TBME) proceeded with excellent enantioselectivity (E > 200). arkat-usa.org This reaction yielded both the remaining substrate and the acylated product with an enantiomeric excess (ee) of over 99%. arkat-usa.org The enzyme selectively catalyzed the N-acylation of the (S)-enantiomer. arkat-usa.org Another low-cost enzyme, alcalase, has also been successfully used for the kinetic resolution of methyl-4-(tert-butyroxycarbonyl)-piperazine-2-carboxylate to synthesize the enantiomerically pure (S)-piperazine-2-carboxylic acid. nih.gov

Below is a table summarizing the results of CAL-A-catalyzed N-acylation for a related piperazine derivative.

SubstrateAcyl DonorSolventConversion (%)Substrate ee (%)Product ee (%)Enantioselectivity (E)
rac-12,2,2-trifluoroethyl acetate (B1210297)DIPE66>99>200
rac-12,2,2-trifluoroethyl butanoateDIPE50>99>99>200
rac-12,2,2-trifluoroethyl butanoateTBME4788>99>200
rac-1ethyl butanoateTBME66>99>200
rac-1vinyl butanoateTBME50>99>99>200
Data adapted from Arkivoc, 2012 (v) 60-74. arkat-usa.org rac-1 refers to N-4-Boc-piperazine-2-carboxylic acid methyl ester. DIPE is diisopropyl ether; TBME is tert-butyl methyl ether.

Optimization of Reaction Conditions and Yields

The efficiency and yield of the synthesis of this compound are highly dependent on various reaction parameters. Optimizing these conditions is a critical step in developing a robust and scalable synthetic process.

Solvent Effects on Reaction Efficiency

The choice of solvent can significantly influence reaction rates, yields, and even selectivity. Solvents affect the solubility of reactants and reagents, the stability of intermediates, and the energy of transition states. In the synthesis of related piperazinyl amides, a screening of various solvents demonstrated this impact clearly. nih.gov For a key coupling step, low boiling point solvents like dichloromethane (DCM) and tetrahydrofuran (B95107) (THF) resulted in low to no yield, whereas acetonitrile (B52724) (ACN) provided the optimal results. nih.gov

The following table illustrates the effect of different solvents on the yield of a coupling reaction to form a piperazinyl amide intermediate.

EntrySolventTime (h)Yield (%)
1DCM4819
2THF48<5
3Toluene2442
4DMF1272
5ACN1281
Data adapted from Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. nih.gov

Temperature and Pressure Dependencies

Temperature is a critical parameter that controls the rate of chemical reactions. For many transformations in heterocyclic synthesis, higher temperatures are required to overcome activation energy barriers. For example, in the synthesis of a piperazinyl amide of 18β-glycyrrhetinic acid, the optimal yield was achieved at a temperature range of 125–135 °C. nih.govsemanticscholar.org Below this range, the reaction was incomplete even after extended periods. nih.govsemanticscholar.org Conversely, excessively high temperatures can lead to decomposition and the formation of byproducts. researchgate.net

Pressure is another important factor, particularly in reactions involving gases, such as catalytic hydrogenation. This step is common in piperazine synthesis for deprotection (e.g., removal of a benzyl (B1604629) group) or reduction of functional groups. In the synthesis of a chiral piperazinone derivative, a hydrogenation step was carried out under a pressure of 1.8 MPa, highlighting the need for controlled pressure conditions to ensure complete and efficient reaction. google.com

Catalyst Screening and Performance Evaluation

Catalysts are essential for many synthetic steps, and their selection and performance are key to an efficient process. The synthesis of heterocyclic compounds often involves catalyst screening to find the most effective one. For instance, in the synthesis of 2-substituted-2-oxazolines from nitriles, different metal acetates were evaluated as catalysts, with zinc acetate and cadmium acetate showing good performance. researchgate.net

In piperazine synthesis, palladium on carbon (Pd/C) is a widely used catalyst for hydrogenation and N-debenzylation reactions. researchgate.netgoogle.com The optimization of this step involves varying the catalyst loading and reaction conditions to maximize the yield of the debenzylated product while minimizing side reactions. researchgate.net The choice of catalyst can also extend to recyclable and more environmentally friendly options, such as ionic liquids, which can function as both the solvent and the catalyst and be reused multiple times. nih.gov

Green Chemistry Approaches in Synthesis

Incorporating the principles of green chemistry is becoming increasingly important in pharmaceutical synthesis to reduce environmental impact and improve safety and efficiency. mdpi.com For the synthesis of piperazine derivatives, several green approaches can be adopted. researchgate.net

One key principle is the use of safer and greener solvents. unibo.it Traditional solvents like chlorinated hydrocarbons (e.g., dichloromethane) are being replaced by more environmentally benign alternatives such as ethyl acetate. researchgate.net Ethyl acetate is considered a green solvent due to its lower toxicity and better environmental profile. researchgate.net

Another green approach is the use of energy-efficient methods like microwave-assisted synthesis. nih.gov Microwave irradiation can significantly reduce reaction times, increase yields, and minimize the formation of byproducts compared to conventional heating methods. mdpi.com This technique has been successfully applied to the one-pot synthesis of biologically active piperazinyl-1,3,4-oxadiazole derivatives. nih.gov

Solvent-Free Synthesis Protocols

Solvent-free synthesis is a key principle of green chemistry, aiming to reduce environmental impact by eliminating the use of volatile organic compounds. While direct solvent-free synthesis of this compound is not extensively documented in dedicated studies, the N-acetylation of the precursor, Ethyl piperazine-2-carboxylate, can be achieved under such conditions based on analogous reactions for other piperazine derivatives.

The core of this approach involves the reaction of Ethyl piperazine-2-carboxylate with an acetylating agent, such as acetic anhydride or acetyl chloride, without a solvent medium. This reaction can be facilitated by heating, sometimes with the aid of microwave irradiation to enhance reaction rates and yields. In some cases, a catalyst may be employed. For instance, iodine has been shown to be an effective catalyst for the N-acylation of primary and secondary amines with acetyl chloride under solvent-free conditions at room temperature. Another approach involves heating the piperazine derivative with acetic anhydride at elevated temperatures (e.g., 130°C) without any solvent, where the acetic acid byproduct can be removed from the reaction system.

Research on other piperazine derivatives has demonstrated the feasibility of solvent-free synthesis. For example, N-(2-hydroxyethyl)piperazinium chloride has been synthesized and characterized through solvent-free methods. Furthermore, multi-component reactions under solvent-free conditions, often catalyzed by ionic liquids, have been developed for the synthesis of complex heterocyclic structures, indicating the broad applicability of this approach.

The following table summarizes research findings from analogous solvent-free acylation reactions that could be adapted for the synthesis of this compound.

Reactant 1Reactant 2Catalyst/ConditionsProduct TypeReported Yield
Piperazine DerivativeAcetic AnhydrideHeating (130°C)N-acetylated piperazineQuantitative
Primary/Secondary AmineAcetyl ChlorideIodine, Room Temp.N-acetylated amineHigh
1,3-dicarbonyl, Aldehyde, etc.VariousIonic Liquid, 80°CComplex heterocyclesExcellent

Catalytic Hydrogenation Applications

Catalytic hydrogenation is a crucial method for the synthesis of the piperazine ring, a core component of this compound. The most common strategy involves the reduction of a corresponding pyrazine derivative, specifically an ester of pyrazine-2-carboxylic acid. This method offers a direct route to the saturated heterocyclic system.

The hydrogenation of the pyrazine ring to a piperazine ring typically employs noble metal catalysts. Palladium on carbon (Pd/C) is a widely used catalyst for this transformation. However, research has shown that the carbalkoxy group on the pyrazine ring can protect the adjacent double bond, sometimes leading to only partial reduction. Other catalysts, such as platinum, rhodium, and ruthenium on various supports, have also been investigated to achieve complete reduction and improve diastereoselectivity in the case of chiral precursors.

For instance, the diastereoselective hydrogenation of chiral pyrazine derivatives to prepare piperazine-2-carboxylic acid has been studied, with 10% Pd/C in water showing high diastereoselectivity (79%). In some cases, the hydrogenation process can be complex, involving intramolecular cyclization to form diketopiperazine intermediates, which are then further hydrogenated.

Optically active piperazine-2-carboxylic acid derivatives have been prepared by the asymmetric hydrogenation of the corresponding pyrazinecarboxylic acid derivatives, catalyzed by optically active rhodium complexes. These reactions are typically carried out under hydrogen pressure (e.g., 50 bar) and at elevated temperatures (e.g., 70°C) in a solvent like methanol.

The table below presents a summary of research findings on the catalytic hydrogenation of pyrazine derivatives to form piperazine structures.

SubstrateCatalystSolventTemperature (°C)Pressure (bar)ProductDiastereoselectivity/Yield
Chiral Pyrazine Derivative10% Pd/CWaterN/AN/APiperazine-2-carboxylic acid derivative79% de
Pyrazinecarboxylic acid derivativeOptically active Rhodium complexMethanol7050Optically active Piperazine-2-carboxylic acid derivativeHigh
5-nitrobenzofuran-2-carboxylic acid, ethyl ester5% Palladium on charcoalEthanol10-300.3-0.5 MPa5-aminobenzofuran-2-carboxylic acid, ethyl ester98% Yield

Renewable Feedstock Utilization

The principles of green chemistry encourage the use of renewable resources as starting materials for chemical synthesis to reduce reliance on petrochemicals. For the synthesis of this compound, this would involve sourcing its precursors—ethylenediamine, a C2 building block for the piperazine ring, and the carboxylic acid moiety—from biomass.

Currently, there is a lack of specific published research detailing a complete synthetic pathway for this compound from renewable feedstocks. However, significant progress has been made in the production of key chemical intermediates from biomass, which could potentially be integrated into the synthesis of piperazine derivatives.

For example, bio-based diamines are being developed as alternatives to their petroleum-based counterparts. While the direct bio-based production of ethylenediamine is still an area of active research, other diamines like 1,5-pentanediamine (cadaverine) are being produced on an industrial scale via fermentation from renewable sources. The ethanol required for the esterification to form the ethyl carboxylate can be readily sourced from the fermentation of sugars derived from biomass.

Furthermore, some carboxylic acids and other platform chemicals can be produced through bioelectrochemical technologies, such as the electro-fermentation of biomass or microbial CO2 electrosynthesis. While these technologies have not been specifically applied to the synthesis of pyrazine-2-carboxylic acid, they represent a promising future direction for producing the necessary precursors from renewable carbon sources.

The development of a fully renewable synthesis of this compound remains a forward-looking goal that will depend on advancements in biorefinery technologies and the integration of bio-based platform chemicals into established synthetic routes.

Chemical Reactivity and Transformations of Ethyl 1 Acetylpiperazine 2 Carboxylate

Reactions at the Ester Moiety

The ethyl ester group is a versatile handle for chemical modification, susceptible to nucleophilic acyl substitution reactions. These transformations allow for the conversion of the ester into other functional groups such as carboxylic acids, alternative esters, amides, and alcohols.

The hydrolysis of the ethyl ester to the corresponding carboxylic acid, 1-acetylpiperazine-2-carboxylic acid, can be achieved under either acidic or basic conditions. chemguide.co.uk

Acid-Catalyzed Hydrolysis : This is a reversible process typically carried out by heating the ester in the presence of an excess of water and a strong acid catalyst, such as dilute sulfuric acid or hydrochloric acid. chemguide.co.uk The equilibrium is driven towards the products by using a large volume of dilute acid.

Base-Catalyzed Hydrolysis (Saponification) : This is an irreversible reaction that is more commonly employed for complete ester hydrolysis. chemguide.co.uk The process involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction yields the carboxylate salt, which is then protonated in a separate acidic workup step to afford the free carboxylic acid. chemguide.co.uk Studies on related aminoalkyl esters have shown that hydrolysis follows pseudo-first-order kinetics and is effectively catalyzed by hydroxide anions. nih.gov

Reaction TypeTypical ReagentsProductsKey Characteristics
Acid-Catalyzed HydrolysisH₂O, H₂SO₄ (dil.) or HCl (dil.), Heat1-Acetylpiperazine-2-carboxylic acid + Ethanol (B145695)Reversible; requires excess water to drive to completion. chemguide.co.uk
Base-Catalyzed Hydrolysis (Saponification)1. NaOH (aq) or KOH (aq), Heat 2. H₃O⁺ (workup)1-Acetylpiperazine-2-carboxylic acid + EthanolIrreversible; proceeds via a carboxylate salt intermediate. chemguide.co.uk

Transesterification is the process of converting one ester into another by reaction with an alcohol in the presence of a catalyst. masterorganicchemistry.com This reaction allows for the modification of the ester portion of Ethyl 1-acetylpiperazine-2-carboxylate, for instance, converting the ethyl ester to a methyl or benzyl (B1604629) ester. The reaction can be catalyzed by either acids or bases. masterorganicchemistry.com

Acid-Catalyzed Transesterification : The ester is treated with a large excess of the desired alcohol (e.g., methanol, propanol) with an acid catalyst like sulfuric acid or scandium(III) triflate. masterorganicchemistry.comorganic-chemistry.org Using the alcohol as the solvent helps to drive the equilibrium toward the desired product. masterorganicchemistry.com

Base-Catalyzed Transesterification : An alkoxide corresponding to the desired alcohol (e.g., sodium methoxide (B1231860) for conversion to a methyl ester) is used as the catalyst. masterorganicchemistry.com This method is also an equilibrium process, and a large excess of the new alcohol is required. masterorganicchemistry.com

Catalyst TypeTypical ReagentsExample Product (from reaction with Methanol)Reaction Conditions
AcidMethanol (excess), H₂SO₄ or Sc(OTf)₃Mthis compoundHeating under reflux. masterorganicchemistry.comorganic-chemistry.org
BaseMethanol (excess), NaOCH₃Mthis compoundTypically performed at room temperature or with gentle heating. masterorganicchemistry.com

The direct conversion of the ester to an amide can be achieved by aminolysis, which involves reacting the ester with a primary or secondary amine. However, this reaction is generally slower than hydrolysis and often requires high temperatures or the use of catalysts. mdpi.com The reaction produces the desired carboxamide and ethanol as a byproduct. A wide range of piperazine-2-carboxamide (B1304950) derivatives can be synthesized using this approach. For instance, reaction with various amines in the presence of coupling agents is a common strategy in medicinal chemistry. acgpubs.org

Amine TypeGeneral ReactantsProduct ClassTypical Conditions
Primary Amine (R-NH₂)This compound + R-NH₂N-substituted 1-acetylpiperazine-2-carboxamideHeating, often with a catalyst or under pressure. mdpi.com
Secondary Amine (R₂NH)This compound + R₂NHN,N-disubstituted 1-acetylpiperazine-2-carboxamideHeating, often with a catalyst or under pressure. mdpi.com

The ester group can be reduced to a primary alcohol, yielding (1-acetylpiperazin-2-yl)methanol. This transformation requires strong reducing agents, as milder reagents like sodium borohydride (B1222165) are generally ineffective for reducing esters. researchgate.net

Lithium Aluminum Hydride (LiAlH₄) : This is a powerful and commonly used reagent for the reduction of esters to primary alcohols. libretexts.org The reaction is typically performed in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF).

Borane (B79455) (BH₃) : Borane complexes, such as BH₃·THF, are also effective for reducing carboxylic esters to alcohols and can offer different chemoselectivity compared to hydrides. libretexts.org

Reducing AgentTypical SolventProductKey Features
Lithium Aluminum Hydride (LiAlH₄)Anhydrous THF or Diethyl Ether(1-Acetylpiperazin-2-yl)methanolPowerful, non-selective reducing agent. libretexts.org
Borane-Tetrahydrofuran complex (BH₃·THF)Anhydrous THF(1-Acetylpiperazin-2-yl)methanolReduces esters and carboxylic acids; offers alternative selectivity. libretexts.org

Reactions Involving the N-Acetyl Group

The N-acetyl group is an amide functionality that can be removed through hydrolysis, a process known as deacetylation. This reaction is crucial for unmasking the secondary amine at the N-1 position of the piperazine (B1678402) ring, providing a site for further functionalization, such as alkylation.

Deacetylation involves the cleavage of the amide bond of the N-acetyl group. This is typically accomplished by hydrolysis under harsh acidic or basic conditions, as amides are significantly more stable to hydrolysis than esters.

Acidic Hydrolysis : The compound is heated with a strong mineral acid, such as concentrated hydrochloric acid or sulfuric acid. This protonates the amide carbonyl, rendering it more susceptible to nucleophilic attack by water.

Basic Hydrolysis : The reaction is carried out by heating the compound with a strong base, like sodium hydroxide. researchgate.net This process is often slower than acid-catalyzed hydrolysis but can be advantageous in the presence of acid-sensitive functional groups elsewhere in the molecule.

Successful deacetylation of N-acetylpiperazine has been reported using basic hydrolysis, which serves as a model for the reactivity of the target compound. researchgate.net

Reaction TypeTypical ReagentsProductConditions
Acidic HydrolysisConcentrated HCl or H₂SO₄Ethyl piperazine-2-carboxylate (as a salt)Heating under reflux.
Basic HydrolysisNaOH or KOHEthyl piperazine-2-carboxylateHeating under reflux. researchgate.net

Functional Group Interconversions

The functional groups on the this compound scaffold can be converted into other functionalities, providing pathways to a variety of derivatives.

Ester Transformations : The ethyl ester group is susceptible to hydrolysis under either acidic or basic conditions to yield the corresponding carboxylic acid, 1-acetylpiperazine-2-carboxylic acid. This transformation is a common step in the synthesis of more complex molecules where the carboxylate group can be used for amide bond formation. semanticscholar.org Additionally, the ester can be reduced to a primary alcohol, (1-acetylpiperazin-2-yl)methanol, using strong reducing agents like lithium aluminum hydride.

Amide Transformations : The N-acetyl group, a tertiary amide, is generally stable but can be removed under specific conditions. Acidic or basic hydrolysis can cleave the acetyl group, liberating the secondary amine at the N1 position. researchgate.net This deacetylation is often more challenging than ester hydrolysis. researchgate.net Alternatively, the amide can be reduced to an N-ethyl group using powerful reducing agents such as borane complexes, transforming the N-acetylpiperazine moiety into an N-ethylpiperazine derivative. rsc.org

Table 1: Key Functional Group Interconversions

Initial Functional Group Reagents/Conditions Product Functional Group
Ethyl Ester H₃O⁺ or OH⁻, H₂O Carboxylic Acid
Ethyl Ester LiAlH₄, THF Primary Alcohol
N-Acetyl (Amide) 6N HCl, reflux Secondary Amine
N-Acetyl (Amide) BH₃·THF N-Ethyl (Tertiary Amine)

Reactions at the Piperazine Nitrogen Atoms

The secondary amine at the N4 position is the most nucleophilic site in the molecule, making it the primary center for alkylation, acylation, and sulfonylation reactions.

The N4 nitrogen can be readily alkylated using various methods to produce N,N'-disubstituted piperazine derivatives.

Direct Alkylation : This is commonly achieved by reacting the piperazine with alkyl halides (e.g., alkyl chlorides or bromides) in the presence of a base to neutralize the resulting hydrohalic acid. mdpi.com This method is straightforward for introducing a wide range of alkyl or benzyl groups. researchgate.net

Reductive Amination : A versatile method for N-alkylation involves the reaction of the secondary amine with an aldehyde or ketone in the presence of a reducing agent. mdpi.comnih.gov This two-step, one-pot process forms an intermediate iminium ion which is then reduced in situ by agents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). nih.govresearchgate.net This technique is widely used in the synthesis of pharmaceutical compounds. rsc.org

The nucleophilic N4-amine reacts efficiently with acylating and sulfonylating agents.

Acylation : Reaction with acyl chlorides or anhydrides in the presence of a base yields N-acyl derivatives. nih.govacs.org This reaction is fundamental in creating amide linkages, which are prevalent in biologically active molecules. Amide bond formation can also be facilitated by coupling agents that activate a carboxylic acid for reaction with the amine. nih.gov

Sulfonylation : Treatment with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in a basic medium results in the formation of stable sulfonamides. acs.org This reaction is often used to install protecting groups or to synthesize compounds with specific biological activities.

Table 2: Reactions at the N4-Position

Reaction Type Reagent(s) Product
Alkylation Alkyl Halide, Base N-Alkyl Piperazine
Reductive Amination Aldehyde/Ketone, NaBH(OAc)₃ N-Alkyl Piperazine
Acylation Acyl Chloride, Base N-Acyl Piperazine (Amide)
Sulfonylation Sulfonyl Chloride, Base N-Sulfonyl Piperazine (Sulfonamide)

Ring-Opening and Rearrangement Studies

The piperazine ring is a thermodynamically stable six-membered heterocycle, and its ring-opening is not a common transformation under typical laboratory conditions. Such reactions generally require specific activation of the ring system.

While there is limited literature specifically detailing the ring-opening of this compound, pathways can be inferred from related systems. For instance, cleavage of the C-N bonds in the piperazine ring can be achieved in derivatives of 1,4-diazabicyclo[2.2.2]octane (DABCO), a structurally related bicyclic amine, through reactions with agents like benzyne (B1209423) or under transition-metal catalysis. researchgate.netrsc.org However, applying these harsh conditions to the target molecule would likely lead to multiple side reactions due to the presence of other functional groups. Ring-opening of simple epoxides catalyzed by aluminum triflate (Al(OTf)₃) using piperazine-based amines as nucleophiles has been reported, though this involves the piperazine acting as a nucleophile rather than undergoing ring-opening itself. acs.org For this compound, ring-opening or rearrangement studies are not well-documented, suggesting the ring's inherent stability is maintained.

Exploration of Novel Reaction Pathways

Modern synthetic chemistry has focused on developing novel methods for the functionalization of saturated heterocycles like piperazine, moving beyond classical N-alkylation and acylation.

A significant area of recent research is the direct functionalization of C-H bonds, particularly at the α-position to the nitrogen atoms. nih.gov For piperazine systems, this approach offers a powerful tool for introducing structural diversity directly onto the carbon skeleton. mdpi.com

Photoredox Catalysis : Visible-light photoredox catalysis has emerged as a mild and effective method for C-H functionalization. nsf.govresearchgate.net In this approach, a photocatalyst absorbs light and initiates a single-electron transfer process, generating a nitrogen-centered radical cation from the piperazine. mdpi.com Subsequent deprotonation at an adjacent C-H bond forms an α-amino radical. This radical can then couple with various partners, such as Michael acceptors or heteroaromatics, to form new C-C bonds. nih.govnih.gov The site-selectivity of this reaction can often be controlled by the electronic properties of the nitrogen substituents. nih.gov For this compound, such a reaction would likely occur at the C-H bond adjacent to the N4 nitrogen.

Direct Lithiation : Another strategy involves the direct deprotonation of an α-C-H bond using a strong base like sec-butyllithium, followed by trapping the resulting organolithium intermediate with an electrophile. nih.govmdpi.com This method is highly effective for N-Boc protected piperazines and could potentially be adapted for N-acetyl derivatives, allowing for the introduction of a wide range of substituents at the C3 or C5 positions. whiterose.ac.uk

These advanced methods represent the frontier of piperazine chemistry, enabling the synthesis of complex and highly substituted derivatives that were previously difficult to access. encyclopedia.pubnsf.gov

Computational and Theoretical Investigations

Conformational Analysis and Energy Landscapes

A thorough understanding of the three-dimensional structure of Ethyl 1-acetylpiperazine-2-carboxylate is fundamental to elucidating its chemical behavior. Conformational analysis would identify the most stable arrangements of its atoms and the energy barriers between different conformations.

Molecular Mechanics and Dynamics Simulations

Molecular mechanics would be the initial step in exploring the potential energy surface of this molecule. By employing various force fields, researchers could systematically search for low-energy conformers. Following this, molecular dynamics simulations could provide insights into the dynamic behavior of the molecule over time, revealing how it flexes and moves in different environments.

Quantum Chemical Calculations of Stable Conformations

Quantum chemical methods, such as Density Functional Theory (DFT), would be required for more accurate energy calculations of the conformers identified through molecular mechanics. These calculations would provide precise geometries and relative energies of the stable conformations, allowing for the creation of a detailed energy landscape.

Electronic Structure and Bonding Analysis

The electronic properties of this compound dictate its reactivity and intermolecular interactions. A detailed analysis of its electronic structure would provide a deeper understanding of its chemical nature.

Frontier Molecular Orbital Theory Applications

Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial for predicting the molecule's reactivity. The energies and spatial distributions of these frontier orbitals would indicate the most likely sites for nucleophilic and electrophilic attack.

Charge Distribution and Electrostatic Potential Maps

Calculating the distribution of electron density across the molecule would reveal its polarity and potential for electrostatic interactions. An electrostatic potential map would visually represent the electron-rich and electron-poor regions, offering a guide to how the molecule would interact with other charged or polar species.

Reaction Mechanism Studies

Theoretical studies on potential reaction mechanisms involving this compound would be invaluable for understanding its chemical transformations. By modeling transition states and reaction pathways, computational chemistry could predict the feasibility and outcomes of various reactions, complementing experimental findings.

Transition State Calculations for Synthetic Reactions

Transition state (TS) calculations are a cornerstone of computational chemistry for understanding reaction mechanisms, predicting reaction rates, and explaining selectivity. For a molecule such as this compound, TS calculations would be instrumental in modeling its formation or subsequent reactions.

Methodology: To study a synthetic reaction, computational chemists first model the three-dimensional structures of the reactants and products. Then, they identify the transition state, which is the highest energy point along the reaction pathway connecting reactants to products. This is a complex process that involves optimizing the molecular geometry to find a "saddle point" on the potential energy surface. Quantum mechanical methods like DFT are employed to calculate the energies of these structures.

Application to Piperazine (B1678402) Derivatives: In studies of related piperazine compounds, quantum chemistry calculations have been used to derive photo-oxidation schemes and model pivotal reaction steps. nih.gov For instance, in the OH-initiated degradation of piperazine, calculations at the M06-2X/aug-cc-pVTZ level of theory were used to map potential energy surfaces and understand reaction barriers. nih.gov Such calculations can determine whether a reaction proceeds via N–H or C–H abstraction by identifying the energy barriers for each pathway. nih.gov For the synthesis of this compound, similar calculations could model the nucleophilic attack of a piperazine precursor, identifying the transition state for the acylation or esterification steps and determining the activation energy required.

A hypothetical transition state calculation for a key synthetic step, such as the N-acetylation of a piperazine precursor, would involve the data presented in the table below.

Table 1: Hypothetical Transition State Calculation Data for N-Acetylation This data is illustrative of typical computational outputs and not from a published study on this specific molecule.

ParameterReactant ComplexTransition State (TS)Product Complex
Relative Energy (kcal/mol) 0.00+15.8-5.2
Key Interatomic Distance (Å) N---C(acetyl) = 3.1N---C(acetyl) = 2.1N-C(acetyl) = 1.4
Imaginary Frequency (cm⁻¹) N/A-254N/A

Theoretical Predictions of Reactivity and Selectivity

Theoretical calculations can predict where a molecule is most likely to react (reactivity) and which of several possible products is most likely to form (selectivity). These predictions are often based on analyzing the molecule's electronic structure.

Methodology: DFT calculations are used to determine various "reactivity descriptors." Key among these are the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the region from which an electron is most easily donated (nucleophilic site), while the LUMO is the region most likely to accept an electron (electrophilic site). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. researchgate.net Other descriptors include natural population analysis, which determines the electron density on each atom, helping to predict sites for nucleophilic or electrophilic attack. mdpi.com

Application to Piperazine Derivatives: For piperazine derivatives, DFT has been used to predict the ease of forming radical cations by analyzing the relative electron density on the nitrogen atoms. mdpi.com This successfully predicted the major product in certain alkylation reactions. mdpi.com In the context of this compound, such calculations could predict:

Site of Deprotonation: By calculating the acidity of protons, one could predict whether a strong base would remove a proton from the carbon alpha to the carbonyl group or elsewhere on the ring.

Nucleophilicity: The analysis could determine which of the two nitrogen atoms (if one were not acetylated) is more nucleophilic.

Electrophilicity: The calculations would likely identify the carbonyl carbons of the acetyl and ester groups as the primary electrophilic sites for nucleophilic attack.

Table 2: Hypothetical Reactivity Descriptors for this compound This data is illustrative and derived from general principles of computational chemistry.

DescriptorValue (Arbitrary Units)Implication
HOMO Energy -6.5 eVIndicates electron-donating capability (nucleophilicity)
LUMO Energy -0.8 eVIndicates electron-accepting capability (electrophilicity)
HOMO-LUMO Gap 5.7 eVRelates to chemical reactivity and stability
Calculated Dipole Moment 3.2 DIndicates overall molecular polarity

Spectroscopic Parameter Prediction

Computational methods are widely used to predict spectroscopic data, which can be invaluable for confirming the structure of newly synthesized compounds.

NMR Chemical Shift Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts.

Methodology: The standard approach involves first optimizing the molecule's geometry using a DFT method (e.g., B3LYP) and a suitable basis set (e.g., 6-311G(d,p)). researchgate.netresearchgate.net Following optimization, the Gauge-Independent Atomic Orbital (GIAO) method is typically used to calculate the magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

Application to Piperazine Derivatives: This methodology has been successfully applied to numerous complex heterocyclic molecules to aid in their characterization. researchgate.netresearchgate.net For this compound, these calculations would provide a theoretical spectrum to compare with experimental data, helping to assign each peak to a specific proton or carbon atom in the molecule.

Table 3: Hypothetical Calculated vs. Experimental ¹H NMR Chemical Shifts (ppm) This table illustrates the typical correlation between calculated and experimental data.

Proton SiteCalculated Shift (ppm)Expected Experimental Shift (ppm)
CH₃ (Acetyl) 2.15~2.1
CH₂ (Ethyl) 4.20~4.2
CH₃ (Ethyl) 1.28~1.3
Piperazine Ring Protons 2.5 - 4.52.5 - 4.5

Vibrational Frequency Analysis

Methodology: After a geometry optimization, a frequency calculation is performed at the same level of theory. This calculation determines the harmonic vibrational frequencies corresponding to the molecule's normal modes of vibration. The output provides the frequency (in cm⁻¹), intensity, and a description of the atomic motions for each mode (e.g., C=O stretch, C-H bend). Because theoretical calculations often overestimate vibrational frequencies, the calculated values are typically multiplied by an empirical scaling factor to improve agreement with experimental spectra. researchgate.net

Application to Piperazine Derivatives: For related heterocyclic compounds, DFT calculations have been used to perform complete vibrational assignments of the IR and Raman spectra. researchgate.netresearchgate.net For this compound, this analysis would predict the positions of key absorption bands, such as the strong stretches for the amide and ester carbonyl (C=O) groups, as well as C-N and C-O stretching vibrations. This theoretical spectrum serves as a powerful complement to experimental IR spectroscopy for structural confirmation.

Table 4: Hypothetical Calculated Vibrational Frequencies for Key Functional Groups This table shows representative calculated frequencies for the specified molecule.

Vibrational ModeCalculated Frequency (cm⁻¹)Expected Experimental Region (cm⁻¹)
Amide C=O Stretch 1695~1650
Ester C=O Stretch 1780~1740
C-N Stretch (Amide) 1280~1260
C-O Stretch (Ester) 1210~1190
CH₂/CH₃ Bending 1450~1460

Analytical Methodologies for Characterization and Purity Assessment

Chromatographic Techniques for Separation and Purity Determination

Chromatographic methods are fundamental to assessing the purity of ethyl 1-acetylpiperazine-2-carboxylate by separating it from starting materials, by-products, and degradation products.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is generally suitable for this purpose. The development of such a method would involve a systematic optimization of the stationary phase, mobile phase composition, and detection wavelength.

While a specific, validated HPLC method for this compound is not publicly available, a typical starting point for method development, based on methods for similar piperazine (B1678402) derivatives, is presented in the table below.

Table 1: Illustrative HPLC Method Parameters for Purity Determination
ParameterCondition
ColumnC18, 250 mm x 4.6 mm, 5 µm
Mobile PhaseAcetonitrile (B52724) and Water (with 0.1% formic acid)
GradientInitial: 20% Acetonitrile, linear gradient to 80% Acetonitrile over 15 minutes
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength210 nm (based on the amide chromophore)
Injection Volume10 µL

Method validation would subsequently be required to establish linearity, accuracy, precision, and limits of detection and quantification.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. While this compound itself may have limited volatility, GC analysis can be employed for the detection of volatile impurities or after derivatization to increase its volatility. For instance, analysis of starting materials like piperazine or related volatile precursors could be monitored using GC. researchgate.net

A potential GC method for analyzing related volatile piperazines is outlined below.

Table 2: Example GC Method Parameters for Related Volatile Piperazines
ParameterCondition
ColumnDB-17 (or similar mid-polarity column), 30 m x 0.53 mm ID, 1 µm film thickness
Carrier GasHelium at a constant flow of 2 mL/min
Injector Temperature250 °C
Detector Temperature260 °C (FID)
Oven ProgramInitial: 150 °C for 10 min, then ramp at 35 °C/min to 260 °C, hold for 2 min
Injection Volume1.0 µL (split mode)

Given that this compound possesses a stereocenter at the C2 position of the piperazine ring, it exists as a pair of enantiomers. The determination of enantiomeric excess (% ee) is crucial. Chiral chromatography is the most effective method for separating and quantifying these enantiomers. This can be achieved using either chiral stationary phases (CSPs) or chiral mobile phase additives. The use of CSPs is more common and generally more efficient.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often successful in separating a wide range of chiral compounds. researchgate.net The development of a chiral HPLC method would involve screening various CSPs and mobile phases to achieve baseline separation of the two enantiomers.

Table 3: Proposed Chiral HPLC Method Parameters for Enantiomeric Separation
ParameterCondition
ColumnCellulose or Amylose-based Chiral Stationary Phase (e.g., Chiralcel OD-H, Chiralpak AD-H)
Mobile PhaseHexane/Isopropanol or Hexane/Ethanol (B145695) mixtures (e.g., 80:20 v/v)
Flow Rate0.5 - 1.0 mL/min
Column Temperature25 °C
Detection Wavelength210 nm

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the chemical structure of this compound.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are essential for structural confirmation. Due to the amide bond, hindered rotation can lead to the observation of rotamers, which may result in broadened or duplicated signals in the NMR spectra, particularly for the protons and carbons near the acetyl group. nih.gov

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the ethyl group (a quartet and a triplet), the acetyl group (a singlet), and the protons on the piperazine ring. The proton at the C2 position would likely appear as a multiplet.

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbons of the ester and amide groups, the carbons of the ethyl group, the acetyl methyl carbon, and the four distinct carbons of the piperazine ring.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound in CDCl₃
AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
CH₃ (acetyl)~2.1~21.5
CH (piperazine C2)~4.8 (may be broad due to rotamers)~55.0
CH₂ (piperazine)~2.8 - 4.2 (complex multiplets)~40-50 (multiple signals)
OCH₂ (ethyl)~4.2 (quartet)~61.0
CH₃ (ethyl)~1.3 (triplet)~14.0
C=O (amide)-~169.0
C=O (ester)-~171.0

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. Electrospray ionization (ESI) is a suitable soft ionization technique for this compound, which would be expected to show a strong signal for the protonated molecule [M+H]⁺.

The molecular formula of this compound is C₉H₁₆N₂O₃, with a molecular weight of 200.23 g/mol . chemscene.com The high-resolution mass spectrum should confirm this elemental composition. The fragmentation pattern in MS/MS experiments would likely involve the loss of the ethoxy group (-45 Da), the ethyl group (-29 Da), or cleavage of the piperazine ring.

Table 5: Expected Mass Spectrometry Data
ParameterExpected Value
Molecular FormulaC₉H₁₆N₂O₃
Molecular Weight200.23
Ionization ModeESI Positive
Major Ion[M+H]⁺ at m/z 201.12
Potential FragmentsLoss of C₂H₅O (-45), Loss of C₂H₅ (-29), Fragments from piperazine ring cleavage

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its distinct structural features: the ethyl ester and the N-acetyl groups.

The presence of the ester functional group would be confirmed by a strong absorption band for the carbonyl (C=O) stretching vibration, typically appearing in the region of 1750-1735 cm⁻¹. Additionally, the C-O stretching vibrations of the ester group would produce strong bands in the fingerprint region, between 1300 and 1000 cm⁻¹.

The N-acetyl group introduces a tertiary amide functionality. The amide I band, which is primarily due to the C=O stretching vibration, is expected to be a strong absorption in the range of 1680-1630 cm⁻¹. The position of this band can be influenced by hydrogen bonding and the physical state of the sample. The C-N stretching vibration of the amide group typically appears in the 1400-1200 cm⁻¹ region.

Furthermore, the spectrum would display characteristic C-H stretching vibrations from the ethyl and piperazine ring methylene (B1212753) groups in the 3000-2850 cm⁻¹ region. C-H bending vibrations are also expected in the 1475-1365 cm⁻¹ range. The specific wavenumbers and intensities of these bands provide a unique spectral fingerprint for this compound, allowing for its unambiguous identification.

Table 1: Expected Infrared Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Ester CarbonylC=O Stretch1750-1735
Amide Carbonyl (Tertiary)C=O Stretch (Amide I)1680-1630
Ester C-OC-O Stretch1300-1000
Amide C-NC-N Stretch1400-1200
Alkyl C-HC-H Stretch3000-2850
Alkyl C-HC-H Bend1475-1365

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique for verifying the empirical and molecular formula of a synthesized compound by determining the mass percentages of its constituent elements. For this compound, with the molecular formula C₉H₁₆N₂O₃, the theoretical elemental composition can be calculated based on its molecular weight of 200.23 g/mol .

The theoretical percentages of carbon, hydrogen, nitrogen, and oxygen are calculated as follows:

Carbon (C): (9 * 12.01 / 200.23) * 100% = 53.99%

Hydrogen (H): (16 * 1.01 / 200.23) * 100% = 8.07%

Nitrogen (N): (2 * 14.01 / 200.23) * 100% = 13.99%

Oxygen (O): (3 * 16.00 / 200.23) * 100% = 23.95%

Experimental data obtained from elemental analysis of a purified sample of this compound should closely match these theoretical values, typically within a ±0.4% deviation, to confirm the compound's elemental composition and purity.

Table 2: Theoretical Elemental Composition of this compound

ElementSymbolAtomic MassMoles in CompoundMolar Mass Contribution ( g/mol )Percentage (%)
CarbonC12.019108.0953.99
HydrogenH1.011616.168.07
NitrogenN14.01228.0213.99
OxygenO16.00348.0023.95
Total 200.27 100.00

Crystallographic Techniques for Solid-State Structure (if applicable)

Crystallographic techniques, primarily single-crystal X-ray diffraction, are powerful methods for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. This analysis provides definitive information on bond lengths, bond angles, and conformational details of the molecule.

Currently, there is no publicly available information in the scientific literature regarding the single-crystal X-ray structure of this compound. Therefore, a detailed discussion of its solid-state structure based on crystallographic data is not applicable at this time. Should the compound be successfully crystallized and subjected to X-ray diffraction analysis in the future, it would provide invaluable insights into its molecular geometry and intermolecular interactions in the solid state.

Role As a Synthetic Intermediate in Advanced Organic Synthesis

Precursor for Complex Heterocyclic Systems

The reactivity of the piperazine (B1678402) ring, particularly the secondary amine at the 4-position, allows for its elaboration into a variety of more complex heterocyclic systems. The acetyl group at the 1-position serves as a protecting group, directing reactivity to the N4 nitrogen. This nitrogen can undergo a range of transformations, including alkylation, arylation, and acylation, to introduce diverse substituents.

Furthermore, the ester functionality at the 2-position can be hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond formation or other carboxylate-specific reactions. This dual reactivity at two distinct sites of the molecule enables the construction of fused and spirocyclic heterocyclic systems. For instance, intramolecular cyclization reactions between a substituent introduced at the N4-position and the C2-carboxylate (or a derivative thereof) can lead to the formation of novel bicyclic and polycyclic frameworks.

Reaction TypeReagentsResulting Heterocyclic System
Reductive AminationAldehyde/Ketone, Reducing AgentN4-Substituted Piperazine
Buchwald-Hartwig AminationAryl Halide, Palladium Catalyst, BaseN4-Aryl Piperazine
Amide CouplingCarboxylic Acid, Coupling AgentN4-Acyl Piperazine
Intramolecular CyclizationFunctionalized N4-substituentFused Bicyclic Piperazine

Building Block for Piperazine-Containing Scaffolds

The piperazine scaffold is a privileged motif in medicinal chemistry, appearing in numerous approved drugs. mdpi.com Ethyl 1-acetylpiperazine-2-carboxylate provides a readily accessible entry point to a diverse range of piperazine-containing scaffolds. The ability to functionalize both the N4-nitrogen and the C2-ester allows for the systematic exploration of chemical space around the piperazine core.

Synthetic strategies often involve the initial modification of the N4-position, followed by transformations of the ester group. For example, the ester can be reduced to an alcohol, which can then be further functionalized, or it can be converted to an amide through reaction with a primary or secondary amine. These modifications allow for the attachment of various pharmacophoric groups, leading to the generation of compounds with tailored properties.

Position of ModificationTransformationReagentsResulting Functional Group
N4AlkylationAlkyl Halide, BaseN-Alkyl
N4ArylationAryl Halide, Pd CatalystN-Aryl
C2ReductionLiAlH4, NaBH4Hydroxymethyl
C2AmidationAmine, Coupling AgentAmide

Application in Multi-Step Total Synthesis Endeavors

While specific examples of the use of this compound in the total synthesis of natural products are not extensively documented, its structural motifs are present in many complex bioactive molecules. The principles of its reactivity can be applied within the broader context of multi-step synthetic campaigns. As a chiral building block (if used in its enantiomerically pure form), it can introduce stereocenters that are crucial for the biological activity of the target molecule.

In a hypothetical total synthesis, this compound could be used to introduce a piperazine fragment into a larger molecule. The acetyl and ethyl ester groups provide orthogonal handles for subsequent transformations, allowing for the selective modification of different parts of the molecule without interfering with other functional groups.

Derivatization for Library Synthesis in Chemical Biology

The systematic derivatization of core scaffolds to generate libraries of related compounds is a cornerstone of modern chemical biology and drug discovery. This compound is an ideal substrate for such library synthesis efforts due to its multiple points of diversification.

Focused libraries of compounds based on the piperazine core can be readily synthesized from this compound. By employing a combinatorial approach, where a variety of building blocks are reacted at the N4 and C2 positions, large and diverse libraries can be generated. For example, a set of different aldehydes could be used in reductive amination reactions at the N4-position, and the resulting products could then be reacted with a panel of amines to form a library of amides at the C2-position.

In chemical biology, small molecules are often modified to create probes that can be used to study the function of proteins and other biological macromolecules. This compound can be derivatized to create such probes. For example, a fluorescent dye or a biotin (B1667282) tag could be attached to the N4-position to allow for the visualization or isolation of a target protein. The ester at the C2-position can be modified to include a reactive group, such as an electrophile, that can form a covalent bond with a specific amino acid residue in the binding site of a protein. These probes are invaluable tools for studying receptor-ligand interactions and for identifying the binding partners of small molecules within a cell.

Probe TypeModification StrategyApplication
Fluorescent ProbeAttachment of a fluorophore to N4Visualization of target protein
Affinity ProbeAttachment of a biotin tag to N4Isolation of target protein
Covalent ProbeIntroduction of a reactive group at C2Covalent labeling of target protein

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes and Sustainable Chemistry Innovations

Current synthetic approaches to piperazine (B1678402) derivatives often rely on multi-step sequences that may involve protecting groups or harsh reaction conditions. Future research should prioritize the development of novel, more sustainable synthetic routes to Ethyl 1-acetylpiperazine-2-carboxylate.

A significant area for innovation lies in the application of photoredox catalysis . This technique uses visible light to drive chemical reactions under mild conditions, offering a greener alternative to traditional methods that require high temperatures or stoichiometric, often toxic, reagents. researchgate.netmdpi.com For instance, a potential route could involve a photoredox-catalyzed C–H functionalization, directly introducing the acetyl or carboxylate group onto a pre-formed piperazine ring, thereby shortening the synthetic sequence and improving atom economy. mdpi.com

Another promising avenue is the use of heterogeneous catalysis , which simplifies product purification and allows for catalyst recycling—a cornerstone of sustainable chemistry. nih.gov Developing a robust heterogeneous catalyst for the key bond-forming steps in the synthesis of this compound could make its production more cost-effective and environmentally friendly on an industrial scale. nih.gov These modern methods represent a significant leap forward from classical approaches.

Table 1: Comparison of Hypothetical Synthetic Paradigms for this compound
ParameterTraditional ApproachProposed Sustainable Approach
Starting MaterialsMulti-functionalized, less common precursorsSimple, readily available piperazines
Key MethodologyStoichiometric reagents, harsh heatingPhotoredox or heterogeneous catalysis
Energy InputHigh (prolonged reflux)Low (visible light or mild heat)
Atom EconomyModerateHigh
Waste GenerationSignificant (byproducts, spent reagents)Minimized (catalytic, high selectivity)

Advanced Computational Modeling for Predictive Synthesis

The trial-and-error nature of traditional chemical synthesis is increasingly being replaced by predictive, computationally-driven approaches. Advanced computational modeling offers a powerful tool to accelerate the development of synthetic routes for this compound.

Density Functional Theory (DFT) calculations can be employed to model reaction mechanisms, predict transition states, and determine the thermodynamic and kinetic feasibility of proposed synthetic steps. This allows researchers to screen potential pathways in silico, identifying the most promising candidates before committing to resource-intensive laboratory work. For example, DFT could be used to predict the regioselectivity of acylation on the piperazine nitrogen atoms, ensuring the desired N-1 substitution.

Furthermore, the rise of machine learning (ML) and artificial intelligence (AI) in chemistry presents an opportunity for predictive synthesis. By training algorithms on large datasets of known reactions, ML models can predict the optimal conditions (catalyst, solvent, temperature) for synthesizing this compound or even suggest entirely novel synthetic routes that a human chemist might overlook. researchgate.net This approach can drastically reduce the experimental effort required for optimization.

Table 2: Applications of Computational Modeling in the Synthesis of this compound
Computational MethodSpecific ApplicationAnticipated Outcome
Density Functional Theory (DFT)Modeling reaction pathways and transition statesIdentification of lowest-energy, most feasible synthetic routes
Molecular Dynamics (MD) SimulationSimulating solvent effects and conformational dynamicsSelection of optimal solvents to improve reaction yield and selectivity
Machine Learning (ML) ModelsPredicting reaction outcomes and optimizing conditionsRapid identification of optimal catalysts, reagents, and temperatures

Exploration of Unconventional Reactivity

The piperazine scaffold of this compound contains multiple sites for potential chemical modification. While reactions at the nitrogen atoms are common, future research should explore the unconventional reactivity of the carbon-hydrogen (C–H) bonds of the piperazine ring. researchgate.net

Recent breakthroughs in C–H activation/functionalization have made it possible to selectively convert these traditionally inert bonds into new functional groups. researchgate.netmdpi.com Applying these methods to this compound could open a new dimension of chemical space, allowing for the synthesis of novel derivatives with unique properties. For example, direct arylation or alkylation at the C-3 or C-5 positions of the piperazine ring could generate a library of new compounds for screening in medicinal chemistry or materials science, without the need for a lengthy de novo synthesis of the substituted ring. mdpi.com This approach bypasses the limitations of classical methods where substituents are typically installed only at the nitrogen positions. researchgate.net

Integration into Automated Synthesis Platforms

To accelerate the discovery and optimization of reactions, the integration of synthetic routes into automated platforms is a critical future direction. Flow chemistry , where reagents are pumped through a network of tubes and reactors, offers numerous advantages over traditional batch chemistry, including enhanced safety, precise control over reaction parameters, and ease of scalability. nih.gov

Developing a continuous flow synthesis for this compound would enable rapid optimization of reaction conditions through automated high-throughput screening. nih.gov An automated platform could systematically vary parameters such as temperature, residence time, and reagent stoichiometry to quickly identify the optimal conditions for maximizing yield and purity. This not only accelerates the research and development phase but also provides a seamless transition to larger-scale manufacturing. mdpi.com Such platforms are particularly well-suited for exploring the energetic landscapes of novel catalytic reactions, making them ideal for implementing the sustainable innovations discussed in section 7.1.

Q & A

Q. What are the standard synthetic protocols for Ethyl 1-acetylpiperazine-2-carboxylate, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with piperazine derivatives. Key steps include:

  • Acylation : Reacting piperazine with acetylating agents (e.g., acetyl chloride) under anhydrous conditions to introduce the acetyl group.
  • Esterification : Coupling the intermediate with ethyl chloroformate or via carbodiimide-mediated esterification.
  • Purification : Column chromatography or recrystallization to isolate the product.

Intermediates are characterized using 1H/13C NMR (to confirm acetyl and ester groups) and FT-IR (to verify carbonyl stretches at ~1650–1750 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer: A combination of techniques ensures structural fidelity:

  • NMR Spectroscopy : 1H NMR identifies proton environments (e.g., ethyl ester protons at δ 1.2–1.4 ppm, acetyl methyl at δ 2.1–2.3 ppm). 13C NMR confirms carbonyl carbons (ester at ~170 ppm, acetyl at ~210 ppm).
  • X-ray Crystallography : Resolves crystal packing and bond angles, critical for verifying stereochemistry when chiral centers are present. SHELXL software is often used for refinement .
  • Elemental Analysis : Validates purity (>98%) and stoichiometry .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of dust.
  • Storage : Store in airtight containers at 2–8°C, away from oxidizers.
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Methodological Answer: Systematic optimization involves:

  • Solvent Screening : Polar aprotic solvents (e.g., DMF, THF) enhance acylation efficiency.
  • Catalyst Selection : DMAP (4-dimethylaminopyridine) accelerates esterification.
  • Temperature Control : Maintain 0–5°C during acylation to minimize side reactions.
  • Reaction Monitoring : TLC or HPLC tracks progress; yields >80% are achievable with refined protocols .

Q. How should researchers address contradictions in spectral data during structural elucidation?

Methodological Answer: Contradictions (e.g., unexpected NMR splitting or IR peaks) require:

  • Multi-Technique Cross-Validation : Compare XRD data with NMR/IR to resolve ambiguities.
  • Dynamic NMR Studies : Identify conformational equilibria causing split signals.
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict vibrational spectra and verify experimental observations .

Q. What strategies mitigate side reactions during derivatization of this compound?

Methodological Answer:

  • Protecting Groups : Temporarily block reactive sites (e.g., piperazine NH) with Boc groups.
  • Regioselective Modifications : Use bulky reagents (e.g., LDA) to target specific positions.
  • pH Control : Maintain mild basic conditions (pH 8–9) to prevent ester hydrolysis .

Q. How does the compound’s stability vary under different storage conditions, and how is degradation monitored?

Methodological Answer:

  • Accelerated Stability Studies : Expose samples to 40°C/75% RH for 4 weeks. Analyze degradation via:
    • HPLC-PDA : Detect hydrolyzed products (e.g., free carboxylic acid).
    • Karl Fischer Titration : Monitor moisture uptake.
  • Light Sensitivity : UV-vis spectroscopy identifies photodegradation products. Store in amber vials for light-sensitive batches .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.